Rolapitant hydrochloride, also known as rolapitant hydrochloride anhydrous, is a selective antagonist of the neurokinin 1 (NK1) receptor. [, ] It exhibits high affinity for the NK1 receptor located in the central nervous system (CNS). [] This compound plays a significant role in scientific research, particularly in understanding the role of the NK1 receptor in various physiological and pathological processes. This analysis will focus on the chemical and biological aspects of rolapitant hydrochloride, excluding any discussion of drug use, dosage, or side effects.
Rolapitant hydrochloride anhydrous is a potent, selective antagonist of the neurokinin-1 receptor, primarily used in the prevention of delayed chemotherapy-induced nausea and vomiting. Originally developed by Schering-Plough and later licensed for clinical development by Tesaro, this compound acts by blocking the action of substance P, a neuropeptide involved in the emetic response triggered by chemotherapy. Rolapitant is marketed under the trade names Varubi in the United States and Varuby in Europe, and it is classified as an antiemetic within the broader category of neurokinin-1 receptor antagonists.
Rolapitant hydrochloride is derived from the compound rolapitant, which belongs to the class of tachykinin receptor antagonists. It is specifically designed to interact with the neurokinin-1 receptor (NK1R) to mitigate nausea and vomiting associated with chemotherapy treatments. The compound's chemical structure allows it to effectively inhibit NK1R without significant interaction with other receptors, making it a targeted therapeutic option for patients undergoing cancer treatment.
The synthesis of rolapitant hydrochloride involves several key steps:
The synthesis process must be optimized to ensure high yield and purity of rolapitant hydrochloride while minimizing by-products.
The molecular formula of rolapitant hydrochloride is , with a molar mass of approximately 536.94 g/mol. Its IUPAC name is (5S,8S)-8-{[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl}-8-phenyl-1,7-diazaspiro[4.5]decan-2-one hydrochloride.
The compound features a complex spirocyclic structure that contributes to its high affinity for the neurokinin-1 receptor. The presence of trifluoromethyl groups enhances its lipophilicity, which is critical for its pharmacological activity.
Rolapitant hydrochloride undergoes various chemical reactions relevant to its pharmaceutical applications:
Rolapitant exerts its effects by selectively blocking neurokinin-1 receptors in both the central nervous system and peripheral tissues. By inhibiting substance P from binding to these receptors:
This mechanism makes rolapitant particularly valuable in managing delayed chemotherapy-induced nausea and vomiting compared to other antiemetics.
Rolapitant hydrochloride is primarily used in clinical settings for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2